molecular formula C10H13FN2 B13157892 4-(3-Fluorophenyl)pyrrolidin-3-amine

4-(3-Fluorophenyl)pyrrolidin-3-amine

Cat. No.: B13157892
M. Wt: 180.22 g/mol
InChI Key: BDSRFYPQRNNZAU-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)pyrrolidin-3-amine is a chemical compound that features a pyrrolidine ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)pyrrolidin-3-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the fluorophenyl group. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between a fluorophenyl-substituted amine and a suitable cyclic precursor can yield the desired compound. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but with enhanced efficiency and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities while maintaining high standards of quality and consistency .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl ketones or alcohols, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

4-(3-Fluorophenyl)pyrrolidin-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group can enhance binding affinity and selectivity, while the pyrrolidine ring can influence the compound’s overall conformation and activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)pyrrolidin-3-amine: Similar structure but with the fluorine atom in a different position.

    4-(3-Chlorophenyl)pyrrolidin-3-amine: Similar structure with a chlorine atom instead of fluorine.

    4-(3-Methylphenyl)pyrrolidin-3-amine: Similar structure with a methyl group instead of fluorine.

Uniqueness

4-(3-Fluorophenyl)pyrrolidin-3-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability, binding affinity, and selectivity, making this compound particularly valuable in medicinal chemistry .

Biological Activity

4-(3-Fluorophenyl)pyrrolidin-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyrrolidine ring substituted with a 3-fluorophenyl group. The presence of the fluorine atom is believed to enhance the compound's binding affinity to various biological targets due to its electronegative nature.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes. Studies suggest that it may act as an inhibitor of certain neurotransmitter transporters, influencing levels of serotonin and norepinephrine in the brain. This mechanism is crucial for its potential application in treating central nervous system disorders such as anxiety and depression .

Biological Activity

The compound has been evaluated for various biological activities, including:

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrrolidine compounds, including those with similar structures to this compound, exhibit significant antibacterial and antifungal properties .
  • Neuropharmacological Effects : The compound's ability to modulate neurotransmitter systems positions it as a candidate for further investigation in anxiety disorders and depression .

Research Findings and Case Studies

Several studies have contributed to understanding the biological activity of this compound:

  • Antimicrobial Studies : Research has shown that compounds with similar structural motifs demonstrate varying degrees of antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The introduction of halogen substituents, like fluorine, has been linked to enhanced bioactivity .
  • Neuropharmacological Evaluations : In vitro assays have been conducted to assess the agonistic effects on serotonin receptors. Compounds structurally related to this compound have shown promising results in activating the 5-HT2C receptor, indicating potential applications in mood regulation therapies .

Data Table: Summary of Biological Activities

Activity Type Description References
Antimicrobial ActivityExhibits significant antibacterial properties against various pathogens.
Neuropharmacological EffectsModulates serotonin and norepinephrine levels; potential for anxiety treatment.
Receptor InteractionActs as an agonist for serotonin receptors; enhances mood regulation.

Properties

Molecular Formula

C10H13FN2

Molecular Weight

180.22 g/mol

IUPAC Name

4-(3-fluorophenyl)pyrrolidin-3-amine

InChI

InChI=1S/C10H13FN2/c11-8-3-1-2-7(4-8)9-5-13-6-10(9)12/h1-4,9-10,13H,5-6,12H2

InChI Key

BDSRFYPQRNNZAU-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1)N)C2=CC(=CC=C2)F

Origin of Product

United States

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